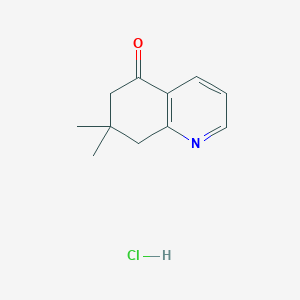
2,2',4,4',6,6'-Hexamethoxy-3,3',5,5'-tetranitro-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’,4,4’,6,6’-Hexamethoxy-3,3’,5,5’-tetranitro-1,1’-biphenyl is a complex organic compound characterized by its biphenyl structure with multiple methoxy and nitro substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,4,4’,6,6’-Hexamethoxy-3,3’,5,5’-tetranitro-1,1’-biphenyl typically involves multiple steps, starting with the preparation of the biphenyl core. The methoxy groups are introduced through methylation reactions, while the nitro groups are added via nitration reactions. Specific conditions such as temperature, solvents, and catalysts are crucial to ensure the desired substitution pattern and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This includes the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the best reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’,4,4’,6,6’-Hexamethoxy-3,3’,5,5’-tetranitro-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro groups act as deactivating groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the nitro groups results in amines.
Wissenschaftliche Forschungsanwendungen
2,2’,4,4’,6,6’-Hexamethoxy-3,3’,5,5’-tetranitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2,2’,4,4’,6,6’-Hexamethoxy-3,3’,5,5’-tetranitro-1,1’-biphenyl involves its interaction with molecular targets and pathways. The nitro groups can participate in redox reactions, while the methoxy groups can influence the compound’s solubility and reactivity. These interactions can modulate various biological processes and pathways, contributing to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’,3,3’,4,4’,5,5’,6-Nonachlorobiphenyl: A chlorinated biphenyl with different substituents, used in environmental studies.
3’,4’,5,6,7,8-Hexamethoxyflavone: A flavone derivative with methoxy groups, studied for its biological activity.
Uniqueness
2,2’,4,4’,6,6’-Hexamethoxy-3,3’,5,5’-tetranitro-1,1’-biphenyl is unique due to its specific combination of methoxy and nitro groups, which confer distinct chemical and physical properties. This makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
62559-48-2 |
|---|---|
Molekularformel |
C18H18N4O14 |
Molekulargewicht |
514.4 g/mol |
IUPAC-Name |
1,3,5-trimethoxy-2,4-dinitro-6-(2,4,6-trimethoxy-3,5-dinitrophenyl)benzene |
InChI |
InChI=1S/C18H18N4O14/c1-31-13-7(14(32-2)10(20(25)26)17(35-5)9(13)19(23)24)8-15(33-3)11(21(27)28)18(36-6)12(22(29)30)16(8)34-4/h1-6H3 |
InChI-Schlüssel |
QGIJCGFQJRTCMY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C(=C1[N+](=O)[O-])OC)[N+](=O)[O-])OC)C2=C(C(=C(C(=C2OC)[N+](=O)[O-])OC)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



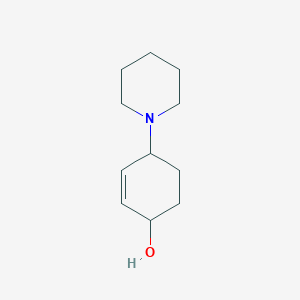
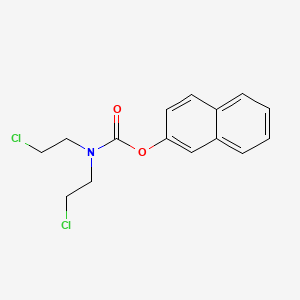
![4-Methyl-2-[(methylsulfanyl)methyl]quinazoline](/img/structure/B14512351.png)
methyl}aniline](/img/structure/B14512358.png)
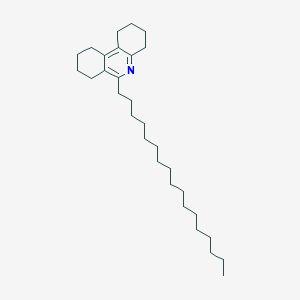
![Ethyl 2-chloro-2-[(E)-(4-methylphenyl)diazenyl]propanoate](/img/structure/B14512372.png)

![1-{[3-(Triethylgermyl)prop-2-en-1-yl]oxy}ethan-1-ol](/img/structure/B14512381.png)
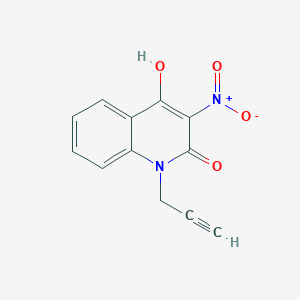
![Ethyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate](/img/structure/B14512397.png)
![2-[(2,4-Dinitrophenyl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B14512424.png)
